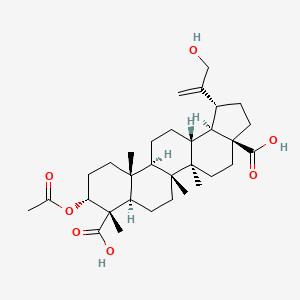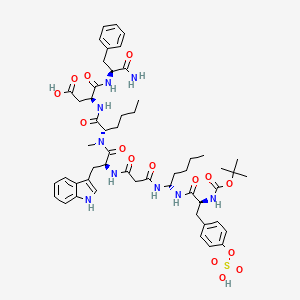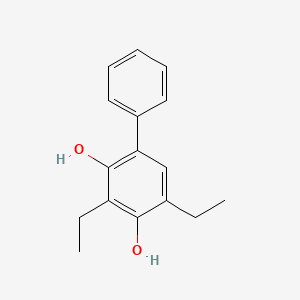
Acantrifoic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acantrifoic acid A is a natural product from Acanthopanax trifoliatus . It is a type of triterpenoid and has been isolated from the leaves of Acanthopanax trifoliatus . It is a new lupane-triterpene carboxylic acid .
Synthesis Analysis
The petroleum ether and ethyl acetate fractions of extract from Acanthopanax trifoliatus were found to show significant inhibitory effects against SF-268, MCF-7, HepG2 and NCI-H460 cancer cells . Two new ursane-type triterpenoids, acantrifoic acid C and acantrifoic acid D, along with five known triterpenoids and eight known diterpenoids were obtained from these two fractions .Molecular Structure Analysis
The molecular formula of this compound is C32H48O7 . The chemical name is (1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-9-acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid .Physical and Chemical Properties Analysis
This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 544.7 .Scientific Research Applications
Isolation and Structural Analysis
Acantrifoic acid A, identified as a lupane-triterpene carboxylic acid, was isolated from the leaves of Acanthopanax trifoliatus. Its chemical structure was determined using extensive NMR spectroscopic data (Kiem, Cai, Minh, Lee, & Kim, 2003).
Anticancer Activity
In a study on Acanthopanax trifoliatus, various terpenoid compounds, including Acantrifoic acid C and D, were found to exhibit significant inhibitory effects against various cancer cells. These findings suggest potential anticancer applications for this compound and related compounds (Li, Zheng, Chen, Jiang, Zhang, Zhang, Wang, Du, & Zhang, 2016).
Enzyme Inhibition
Another study identified a compound called Acanthifolicin, which showed inhibition of protein phosphatases-1 and -2A. Although not directly about this compound, this research indicates the potential of similar compounds in enzyme inhibition applications (Holmes, Luu, Carrier, & Schmitz, 1990).
Potential as a Bioactive Compound
A lupane-triterpene glycoside, acantrifoside A, was isolated from Acanthopanax trifoliatus and A. koreanum, indicating the bioactive potential of compounds from this genus, which could extend to this compound (Yook, Kim, Hahn, Nohara, & Chang, 1998).
Mechanism of Action
Target of Action
Acantrifoic acid A is a natural product derived from the plant Acanthopanax trifoliatus It’s known that the plant acanthopanax trifoliatus and its compounds have shown significant inhibitory effects against various cancer cells .
Mode of Action
It is known that compounds from acanthopanax trifoliatus, including this compound, have demonstrated anticancer activities . These compounds likely interact with cellular targets to inhibit the growth of cancer cells.
Result of Action
This compound, along with other compounds from Acanthopanax trifoliatus, has shown significant inhibitory effects against various cancer cells . This suggests that the molecular and cellular effects of this compound’s action may include the inhibition of cell growth and proliferation.
Action Environment
The action of this compound likely depends on various environmental factors. For instance, the plant Acanthopanax trifoliatus, from which this compound is derived, is widely distributed in various regions, including India, Japan, the Philippines, Thailand, Vietnam, and many provinces of China . The plant’s wide distribution suggests that it can adapt to various environmental conditions, which may also influence the action, efficacy, and stability of its compounds, including this compound.
Safety and Hazards
Biochemical Analysis
Cellular Effects
Acantrifoic Acid A has been found to exhibit significant inhibitory effects against various cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-9-acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O7/c1-18(17-33)20-9-14-32(27(37)38)16-15-29(4)21(25(20)32)7-8-22-28(3)12-11-24(39-19(2)34)31(6,26(35)36)23(28)10-13-30(22,29)5/h20-25,33H,1,7-17H2,2-6H3,(H,35,36)(H,37,38)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKVRUAPPXCRHS-ZESURFQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2[C@]1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the chemical structure of Acantrifoic acid A and what are its key structural features?
A1: this compound is characterized as 3α-acetoxy-30-hydroxylup-20(29)-ene-23,28-dioic acid []. Key structural features include:
Q2: What are the potential applications of this compound based on its chemical structure and the reported biological activity of Acanthopanax trifoliatus extracts?
A2: While the specific biological activity of this compound has not been detailed in the provided research, Acanthopanax trifoliatus extracts, from which this compound is isolated, have shown anticancer activity [, ]. Given the structural similarity to other lupane triterpenes with known biological activities, this compound could be investigated for:
Q3: What analytical techniques were used to characterize the structure of this compound?
A3: The chemical structure of this compound was determined using extensive 1D and 2D NMR spectroscopic data []. This likely included techniques such as:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N-[[3-(4-pyridinyl)phenyl]methyl]-,2,2,2-trifluoro-1-(trifluoromethyl)ethylester-carbamicacid](/img/structure/B591181.png)



